Product packaging for Suberoyl chloride(Cat. No.:CAS No. 10027-07-3)

Suberoyl chloride

Cat. No.: B127285
CAS No.: 10027-07-3
M. Wt: 211.08 g/mol
InChI Key: PUIBKAHUQOOLSW-UHFFFAOYSA-N
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Description

Contextualization within Dicarboxylic Acid Chlorides Chemistry

Dicarboxylic acid chlorides are a class of organic compounds characterized by the presence of two acyl chloride (–COCl) functional groups. savemyexams.com These compounds are highly reactive derivatives of their corresponding dicarboxylic acids and are pivotal in numerous chemical transformations. savemyexams.comlibretexts.org The reactivity of the acyl chloride group stems from the electron-withdrawing nature of both the oxygen and chlorine atoms, which renders the carbonyl carbon highly susceptible to nucleophilic attack. libretexts.org

Suberoyl chloride, with its eight-carbon backbone (C8), is a prominent member of this family, which also includes shorter-chain analogues like succinyl chloride (C4) and adipoyl chloride (C6), as well as longer-chain variants such as sebacoyl chloride (C10). sigmaaldrich.comsid.ir The length of the hydrocarbon chain between the two acyl chloride groups is a critical determinant of the physical and chemical properties of the resulting products, such as polymers.

The general reactions of dicarboxylic acid chlorides, including this compound, involve nucleophilic acyl substitution. They readily react with a variety of nucleophiles:

Water: to form the corresponding dicarboxylic acid (suberic acid). libretexts.org

Alcohols: to yield diesters. libretexts.org

Amines: to produce diamides. libretexts.org

Carboxylic acids: to form anhydrides. libretexts.org

These reactions are typically vigorous and often exothermic. mit.edu The formation of hydrogen chloride (HCl) as a byproduct necessitates the use of a base in many synthetic procedures to neutralize it. mit.edu

Significance in Contemporary Organic Synthesis

The bifunctional nature of this compound makes it an exceptionally useful crosslinking agent and monomer in polymer chemistry. fishersci.ptfishersci.ca Its ability to react with difunctional amines or alcohols allows for the creation of long-chain polymers, most notably polyamides and polyesters. chemimpex.commrcolechemistry.co.uk

Interfacial Polymerization: A key application of this compound is in interfacial polymerization. mit.edu This technique involves the reaction of two immiscible monomer solutions at their interface. researchgate.net For instance, a solution of this compound in an organic solvent can be reacted with an aqueous solution of a diamine to form a thin, continuous film of polyamide at the interface. mit.eduacs.org This method is advantageous for producing polymers with high molecular weights under mild, ambient conditions. mit.eduacs.org Nylons, a significant class of polyamides, are often synthesized using this approach. For example, the reaction of 1,8-diaminooctane (B148097) with this compound yields nylon 8,8. mit.edu

Synthesis of Advanced Materials: Research has demonstrated the use of this compound in the synthesis of specialized materials. It has been employed to create polyamide thin film composite membranes for nanofiltration by reacting it with various amine monomers. x-mol.comresearchgate.net The properties of these membranes, such as free volume and thickness, can be tuned by the choice of the reacting amine. x-mol.com Furthermore, this compound is used to synthesize functional polyesters. For example, its polymerization with trimethylolpropane (B17298) allyl ether (TPAE) produces polyesters with reactive side chains that can be further modified for applications in drug delivery and tissue engineering. rsc.orgrsc.org

Crosslinking Agent: this compound serves as an effective crosslinking agent. It has been used to crosslink chitosan (B1678972) membranes, thereby enhancing their integrity and modifying their permeability for controlled-release applications, such as in fertilizers. fishersci.ptmdpi.com This crosslinking improves the mechanical properties and hydrophobicity of the membranes. mdpi.comresearchgate.net

Pharmaceutical and Biomedical Research: In the realm of medicinal chemistry, this compound is a valuable reagent. It is utilized in the synthesis of hydroxamates, a class of compounds with diverse biological activities. sapub.org Notably, it is a precursor in some synthetic routes to Vorinostat, a histone deacetylase inhibitor used in cancer therapy. sapub.org It has also been used to synthesize hydroxyferrocifen hybrid compounds that exhibit antiproliferative activity against certain cancer cells. fishersci.ptfishersci.ca

Historical Development of Research Applications

The study and application of polycondensation reactions, the cornerstone of this compound's utility, have a rich history dating back to the early 20th century with the pioneering work of Wallace Carothers on nylons. researchgate.net The fundamental principles of step-growth polymerization established during this era laid the groundwork for understanding how dicarboxylic acid chlorides like this compound could be used to create polymers. researchgate.net

Early research focused on the synthesis of linear polyamides and polyesters for fibers and plastics. The development of interfacial polymerization was a significant milestone, allowing for the synthesis of high-molecular-weight polymers at low temperatures. mit.eduresearchgate.net

Over time, the application of this compound has expanded beyond traditional polymer synthesis. More recent research has explored its use in creating more complex and functional materials. For instance, studies in the early 2000s detailed its use in synthesizing novel photoactive polyamides. sid.irresearchgate.net

In the last decade, research has increasingly focused on the use of this compound in advanced applications. This includes its role in fabricating nanofiltration membranes, developing functional polyesters for biomedical applications like drug delivery, and as a crosslinking agent for biomaterials like chitosan. x-mol.comrsc.orgmdpi.com A 2019 study, for example, detailed the preparation of new heterocyclic derivatives from this compound for potential antibacterial applications. scispace.com This demonstrates a continuous evolution in the application of this versatile chemical, moving from bulk polymer production to the design of highly specialized and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12Cl2O2 B127285 Suberoyl chloride CAS No. 10027-07-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2O2/c9-7(11)5-3-1-2-4-6-8(10)12/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIBKAHUQOOLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)Cl)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143078
Record name Octanedioyl dichloride
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Molecular Weight

211.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10027-07-3
Record name Octanedioyl dichloride
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Record name Suberoyl chloride
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Record name Octanedioyl dichloride
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Record name Suberoyl Chloride
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Record name SUBEROYL CHLORIDE
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Synthetic Methodologies for Suberoyl Chloride and Its Derivatives

Established Laboratory and Industrial Synthesis Routes for Suberoyl Chloride

The primary and most well-established method for synthesizing this compound involves the use of dicarboxylic acid precursors, which are then subjected to chlorinating agents.

Synthesis from Dicarboxylic Acid Precursors

The foundational route to this compound is through the chemical modification of suberic acid, also known as octanedioic acid. wikipedia.orgsigmaaldrich.com This dicarboxylic acid serves as the direct precursor, providing the eight-carbon backbone of the final this compound molecule. The conversion involves the replacement of the hydroxyl (-OH) groups of the carboxylic acid functions with chlorine atoms. masterorganicchemistry.com

Role of Chlorinating Agents in this compound Preparation

Several chlorinating agents are effective for converting carboxylic acids to their corresponding acyl chlorides. ebsco.com The most common and industrially significant reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). masterorganicchemistry.comrsc.orgwikipedia.org

Thionyl Chloride (SOCl₂): This reagent is widely used for the preparation of acyl chlorides from carboxylic acids. masterorganicchemistry.comrsc.orgfiveable.me The reaction between suberic acid and thionyl chloride yields this compound, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be readily removed from the reaction mixture. libretexts.org This ease of purification makes thionyl chloride a preferred reagent. ebsco.com The reaction mechanism involves the conversion of the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.org

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent for the synthesis of acyl chlorides from carboxylic acids. wikipedia.organshulchemicals.comresearchgate.net When reacted with a dicarboxylic acid like suberic acid, it produces the diacyl chloride. The byproducts of this reaction are carbon dioxide, carbon monoxide, and hydrogen chloride, which are all gaseous and easily separated. wikipedia.org Oxalyl chloride is often used with a catalyst, such as N,N-dimethylformamide (DMF). wikipedia.orguliege.be

Chlorinating AgentFormulaKey AdvantagesByproducts
Thionyl ChlorideSOCl₂Volatile byproducts, easy purification. ebsco.comlibretexts.orgSO₂, HCl libretexts.org
Oxalyl Chloride(COCl)₂Gaseous byproducts, mild reaction conditions often possible. wikipedia.orguliege.beCO, CO₂, HCl wikipedia.org
Phosphorus TrichloridePCl₃Effective chlorinating agent. ebsco.comPhosphorous acid
Phosphorus PentachloridePCl₅Strong chlorinating agent. ebsco.comPhosphoryl chloride, HCl

Advanced Synthetic Approaches to this compound Analogues

In recent years, advancements in synthetic methodologies have led to the development of more efficient and environmentally friendly approaches for the synthesis of acyl chlorides and their analogues.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, including acyl chlorides. rsc.orgacs.org This technique offers several advantages over traditional batch processing, such as improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.org The synthesis of acyl chlorides in a continuous-flow system has been demonstrated to be fast and selective. uliege.be For instance, a methodology using oxalyl chloride under solvent-free conditions with catalytic amounts of DMF achieved nearly full conversion to the acid chloride within minutes at room temperature. uliege.be Flow systems can also enhance safety when using hazardous reagents like phosgene (B1210022) (which can be generated in-situ from less hazardous precursors) for the synthesis of acyl chlorides. acs.orgacs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. tradebe.comimist.marroij.com In the context of this compound synthesis, these principles can be applied in several ways:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. tradebe.comacs.org The use of catalysts instead of stoichiometric reagents is a key aspect of this. tradebe.com

Use of Safer Solvents and Reagents: Avoiding the use of hazardous solvents and seeking less toxic alternatives for chlorination. tradebe.comacs.org Research into solid-phase chlorinating reagents, for example, aims to simplify purification and reduce waste. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. tradebe.com

Renewable Feedstocks: Utilizing starting materials derived from renewable sources. Suberic acid itself can potentially be sourced from renewable feedstocks, aligning with green chemistry principles.

Preparation of Functionalized this compound Intermediates

This compound is not only a final product but also a crucial intermediate for creating more complex, functionalized molecules. chemimpex.comresearchgate.net Its bifunctional nature allows it to act as a cross-linking agent or a spacer in the synthesis of various compounds. wikipedia.orgfishersci.ca

For example, this compound can be reacted with amines to form amides or with alcohols to form esters. ebsco.com This reactivity is exploited in the synthesis of functionalized polymers and other materials. acs.org The preparation of functionalized intermediates often involves the reaction of this compound with a molecule containing a nucleophilic group, leading to the formation of a new derivative where the suberoyl moiety links different parts of the final structure. The synthesis of functionalized aromatic chlorohydrins and the N-deacetylation and functionalization of aminosugars are examples of where such reactive intermediates are employed. organic-chemistry.orgd-nb.info Furthermore, this compound has been used in the synthesis of suberoylanilide hydroxamic acid (SAHA), a significant pharmaceutical compound. grafiati.com

Reaction Mechanisms and Reactivity Profiles of Suberoyl Chloride

Nucleophilic Acylation Reactions of Suberoyl Chloride

The presence of two acyl chloride groups allows this compound to act as a bifunctional electrophile. The high reactivity of the acyl chloride functional group is due to the significant partial positive charge on the carbonyl carbon, which is enhanced by the electron-withdrawing effects of both the oxygen and chlorine atoms. docbrown.infoyoutube.com Nucleophiles readily attack this electrophilic center, leading to the substitution of the chloride ion. masterorganicchemistry.com

This compound reacts with alcohols in an exothermic process to form esters. libretexts.orgchemguide.co.uk This reaction is a classic example of nucleophilic acyl substitution. docbrown.infolibretexts.org The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on one of the carbonyl carbons of this compound. This initial addition forms a tetrahedral intermediate. libretexts.orgyoutube.com Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating a chloride ion as the leaving group. libretexts.orgchemguide.co.uk A final deprotonation step, often facilitated by the released chloride ion or a base, yields the ester and hydrogen chloride (HCl). docbrown.infoyoutube.com

Given its bifunctional nature, this compound can react with diols to produce polyesters through a process called polycondensation. scienceinfo.comjku.at This reaction links the monomer units together through the formation of ester groups, releasing HCl as a byproduct. scienceinfo.com

ReactantProductReaction Type
This compound + Alcohol (e.g., Ethanol)Diethyl suberateEsterification
This compound + Diol (e.g., Ethane-1,2-diol)Polyester (B1180765)Polycondensation

The reaction of this compound with ammonia, primary amines, or secondary amines yields amides. docbrown.infochemguide.co.uk This amidation proceeds through the same nucleophilic addition-elimination mechanism seen in esterification. youtube.com The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. youtube.com The subsequent elimination of the chloride ion and deprotonation of the nitrogen atom results in the formation of an amide bond and HCl. chemguide.co.uk

Due to the production of HCl, the reaction is often carried out with an excess of the amine or in the presence of a non-nucleophilic base to neutralize the acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic. weebly.comfishersci.it

A significant application of this reaction is in the synthesis of polyamides. For instance, the interfacial polymerization of this compound (dissolved in an organic solvent) with a diamine like hexamethylene diamine (dissolved in an aqueous solution) produces a type of nylon. weebly.comresearchgate.netcolorado.edu The polymer forms at the interface between the two immiscible liquid layers. scribd.comblogspot.com

Amine ReactantProduct TypeExample Application
Ammonia (NH₃)Primary diamide (Suberamide)Synthesis of amides chemguide.co.uk
Primary Amine (R-NH₂)N,N'-disubstituted diamideGeneral amide synthesis fishersci.it
Diamine (e.g., Hexamethylene diamine)Polyamide (Nylon)Interfacial polymerization weebly.comscribd.comblogspot.com

This compound reacts readily with water in a hydrolysis reaction to form suberic acid and hydrogen chloride. docbrown.infochemistryscl.com This reaction also follows the nucleophilic acyl substitution pathway, with water acting as the nucleophile. libretexts.org

The mechanism involves the attack of a water molecule on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This is followed by the elimination of a chloride ion and the reformation of the carbonyl double bond. youtube.com A final proton transfer step yields the carboxylic acid functional group. libretexts.org Because this compound has two acyl chloride groups, the hydrolysis occurs sequentially. The first hydrolysis reaction forms an intermediate "half-acid," which then undergoes a second hydrolysis to yield the final dicarboxylic acid, suberic acid. nih.gov This reactivity necessitates that this compound be handled in anhydrous conditions to prevent its degradation. chemistrysteps.com

Surface Functionalization Reactions with this compound

The high reactivity of this compound makes it a suitable agent for the chemical modification and functionalization of various surfaces. This process involves creating covalent bonds between the suberoyl moiety and the substrate, altering the surface's chemical properties.

This compound can directly react with bare silicon surfaces to form a chemisorbed monolayer. xmu.edu.cn Research has shown that this reaction can be initiated mechanically, for example, by scribing the silicon surface while it is wet with the acyl chloride. xmu.edu.cn The proposed mechanism involves the silicon surface abstracting a chlorine atom from this compound, which then leads to the chemisorption of the resulting suberoyl radical onto the surface. xmu.edu.cn

Because this compound is a diacid chloride, this process results in an acid chloride-terminated monolayer. xmu.edu.cn The unreacted acyl chloride group faces away from the surface, providing a highly reactive functional group that can be used for the subsequent attachment of other molecules, such as amines or proteins. xmu.edu.cn This technique offers a direct method for patterning silicon with an activated carboxylic acid functional group. xmu.edu.cn

The acyl chloride group is effective for modifying amorphous carbon substrates to facilitate the attachment of various molecules. nih.gov While not specifically detailing the use of this compound for the initial functionalization, studies have demonstrated that acyl chloride-terminated amorphous carbon surfaces are versatile platforms for immobilizing alcohol-, thiol-, and amine-containing small molecules and biomolecules like oligonucleotides. nih.gov

The reaction involves the nucleophilic attack by the alcohol, thiol, or amine on the carbonyl carbon of the surface-bound acyl chloride group, leading to the formation of a stable ester, thioester, or amide linkage, respectively. nih.gov This approach allows for the creation of robust, functionalized carbon surfaces capable of supporting applications such as array fabrication for biological assays. nih.gov

Advanced Derivatives and Conjugates of Suberoyl Chloride

Synthesis of Novel Heterocyclic Compounds from Suberoyl Chloride Precursors

Heterocyclic compounds are of great importance in medicinal chemistry due to their presence in a vast number of therapeutic agents. nih.gov this compound provides a linear, eight-carbon backbone that can be functionalized and cyclized to form various heterocyclic systems.

A key strategy involves the initial reaction of this compound with an appropriate amine to form a diamide, which then serves as a precursor for subsequent cyclization reactions. For instance, this compound can be reacted with 4-amino acetophenone to produce N1,N8-bis(4-acetylphenyl)octanediamide. This precursor undergoes a Claisen-Schmidt condensation with an aromatic aldehyde, such as 4-nitrobenzaldehyde, in the presence of a base like sodium hydroxide, to form a chalcone derivative. scispace.com Chalcones, characterized by their α,β-unsaturated carbonyl system, are versatile intermediates for synthesizing a variety of heterocyclic compounds. scispace.com

The resulting chalcone, bearing the suberoyl diamide backbone, can then be treated with different reagents to yield a range of heterocyclic derivatives. scispace.com For example:

Reaction with urea or thiourea in an alkaline medium leads to the formation of pyrimidine or thiopyrimidine rings.

Treatment with phenylhydrazine or 2,4-dinitrophenylhydrazine yields pyrazoline derivatives.

Condensation with 2-aminoaniline , 2-aminophenol , or 2-aminobenzothiol can result in the formation of diazepine, oxazepine, or thiazepine rings, respectively. scispace.com

This synthetic approach demonstrates the utility of this compound as a starting material for creating complex molecules with potential biological activities. The identity of the final heterocyclic ring is determined by the specific binucleophilic reagent used in the cyclization step. scispace.com

PrecursorReagentResulting Heterocyclic System
Suberoyl-chalcone derivativeUrea/ThioureaPyrimidine/Thiopyrimidine
Suberoyl-chalcone derivativePhenylhydrazinePyrazoline
Suberoyl-chalcone derivative2-aminoanilineDiazepine
Suberoyl-chalcone derivative2-aminophenolOxazepine
Suberoyl-chalcone derivative2-aminobenzothiolThiazepine

This compound-Based Hydroxamic Acids and Analogues

Hydroxamic acids are a class of compounds characterized by the -C(=O)N(OH)- functional group. They are of significant interest in medicinal chemistry, largely due to their ability to chelate metal ions in the active sites of enzymes. Suberoylanilide hydroxamic acid (SAHA), a prominent histone deacetylase (HDAC) inhibitor, exemplifies the therapeutic potential of this class of compounds. pnas.orgnih.gov

SAHA, also known as Vorinostat, was the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma. mdpi.com Its structure consists of a phenylamino-capped suberoyl backbone linked to a hydroxamic acid moiety. researchgate.net Several synthetic routes to SAHA have been developed, often using this compound or its parent compound, suberic acid, as the starting material.

One common synthetic approach involves the mono-amidation of a suberic acid derivative, followed by conversion of the remaining carboxylic acid to a hydroxamic acid. The synthesis can be initiated from suberic acid, which is first converted to this compound, often by reacting it with an excess of thionyl chloride or sulfuryl chloride. scispace.comorganic-chemistry.org

A high-yield synthesis of SAHA has been reported that proceeds through the following steps:

Mono-esterification: Suberic acid is reacted with an alcohol (e.g., methanol) to form the monomethyl ester of suberic acid.

Acid Chloride Formation: The remaining carboxylic acid group of the monoester is converted to an acid chloride by treatment with a chlorinating agent like oxalyl chloride. sapub.org

Amide Formation: The resulting acid chloride is reacted with aniline to form the corresponding anilide.

Hydroxamic Acid Formation: The methyl ester is then converted to the final hydroxamic acid by reaction with hydroxylamine, often in the presence of a base. sapub.orgnih.gov

Alternatively, direct reaction of this compound with aniline and a hydroxylamine derivative can be employed. sapub.org The reaction conditions, such as the choice of solvent and base, are optimized to favor the desired product and maximize the yield, which has been reported to be as high as 79.8%. nih.gov

Starting MaterialKey ReagentsIntermediateFinal Product
Suberic Acid1. Oxalyl Chloride 2. Aniline 3. HydroxylamineSuberic acid monomethyl ester monoacid chlorideSuberoylanilide Hydroxamic Acid (SAHA)
This compound1. Aniline 2. Hydroxylamine HydrochlorideN-phenyl-octanediamide derivativeSuberoylanilide Hydroxamic Acid (SAHA)

The structure of SAHA provides a template for designing new HDAC inhibitors with improved potency and selectivity. researchgate.net The general structure of these inhibitors consists of three key components: a metal-binding group (the hydroxamic acid), a linker (the suberoyl chain), and a surface recognition "cap" group (the phenylamide). researchgate.netresearchgate.net Structural modifications have been explored in all three regions to understand the structure-activity relationships (SAR).

Linker Modifications: The six-carbon methylene (B1212753) chain of the suberoyl linker plays a crucial role in positioning the cap group and the metal-binding moiety correctly within the active site of the HDAC enzyme. researchgate.net

Chain Length: The length of the polymethylene chain has been varied. For example, analogs based on adipic acid (six carbons) and pimelic acid (seven carbons) have been synthesized. nih.gov

Substituents on the Linker: Introducing substituents on the suberoyl chain can influence inhibitor potency and selectivity. Studies have shown that adding substituents to the C6 position of the SAHA linker only modestly affects potency, with larger substituents leading to decreased activity. nih.gov However, modifying positions closer to the hydroxamic acid can lead to a significant decrease in inhibition. researchgate.net Interestingly, certain substitutions, such as an ethyl group at the C3 position, have been shown to impart selectivity for specific HDAC isoforms like HDAC6. nih.gov

Cap Group Modifications: The phenyl cap group of SAHA interacts with amino acid residues at the rim of the enzyme's active site. researchgate.net

Heterocyclic Caps: Replacing the phenyl group with various azaheterocycles has been a major area of investigation. mdpi.com Benzothiazole, thiazole, and 1,3,4-thiadiazole derivatives have been synthesized and shown to possess potent anticancer and HDAC inhibition effects, in some cases exceeding the cytotoxicity of SAHA against certain cancer cell lines. mdpi.com

Substituted Phenyl Groups: The introduction of different substituents on the phenyl ring of SAHA has also been explored to optimize interactions with the enzyme surface.

These systematic modifications provide valuable insights into the structural requirements for effective HDAC inhibition and aid in the rational design of next-generation anti-cancer drugs. nih.gov

Bioconjugates and Prodrug Design Utilizing this compound Linkers

The bifunctional nature of this compound makes it an ideal linker molecule for creating bioconjugates and prodrugs. symeres.com A linker connects a biologically active molecule to another moiety, such as a targeting group, a solubilizing agent, or another drug molecule. symeres.comub.edu The suberoyl chain provides a flexible, hydrophobic spacer that can be used to conjugate two different molecules via stable amide or ester bonds.

Cytarabine is an anticancer drug used in the treatment of acute myeloid leukemia. rsc.orgnih.gov However, its effectiveness is limited by a short plasma half-life due to rapid enzymatic deamination. rsc.org To overcome this, prodrug strategies have been developed. A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.

One such approach involves using this compound to create a fatty acyl di-cytarabine prodrug. rsc.org In this design, two cytarabine molecules are linked together by the suberoyl backbone. The synthesis involves conjugating this compound to the NH₂ group of cytarabine, forming a stable amido linkage. rsc.org This conjugation serves to protect the amine group from enzymatic deamination, which is the primary route of inactivation for cytarabine.

The resulting prodrug, referred to as Ara-R-Ara, exhibits several improved properties compared to the parent drug:

Enhanced Cytotoxicity: In vitro studies have demonstrated that the di-cytarabine prodrug has a lower IC₅₀ value and a higher cell inhibition rate against leukemic cell lines (HL60 and K562) compared to free cytarabine. rsc.org

Longer Half-Life: The protection of the amino group is expected to lead to a longer blood retention half-life. rsc.org

This use of a suberoyl linker exemplifies a rational prodrug design aimed at improving the pharmacokinetic and pharmacodynamic properties of an existing anticancer agent. rsc.org

Ferrocene, a metallocene with a sandwich structure, is an attractive moiety for incorporation into biologically active molecules due to its unique electrochemical properties, stability, and low toxicity. nitrkl.ac.innih.gov Ferrocene-containing compounds have shown promise in various medicinal applications, including as anticancer agents. nitrkl.ac.in

This compound can be used as a linker to conjugate ferrocene to other molecules, creating novel hybrid compounds. For example, this compound is used as a reagent to synthesize hydroxyferrocifen hybrid compounds, which have demonstrated antiproliferative activity against triple-negative breast cancer cells. wikipedia.org

The synthesis of ferrocene-suberoyl conjugates typically involves the reaction of a functionalized ferrocene, such as aminoferrocene or ferrocenemethanol, with one of the acyl chloride groups of this compound. The second acyl chloride group can then be reacted with another molecule of interest, such as a targeting ligand or a pharmacophore. The nature of the linkage (amide, ester, etc.) can significantly influence the electrochemical properties of the resulting conjugate. nih.gov For example, amide-linked ferrocene conjugates generally have lower oxidation potentials compared to ester-linked ones. nih.gov

The suberoyl linker in these conjugates serves to spatially separate the ferrocene unit from the other conjugated molecule, which can be important for allowing each component to exert its biological or chemical function without significant steric hindrance.

Conjugate TypeDrug/Molecule 1LinkerDrug/Molecule 2Purpose
Di-Cytarabine ProdrugCytarabineSuberoylCytarabineIncrease half-life, enhance permeability and cytotoxicity
Ferrocene ConjugateFerroceneSuberoylBioactive MoietyCreate hybrid compounds with potential anticancer activity

Polymeric Architectures Derived from this compound

This compound, also known as octanedioyl dichloride, is a highly reactive difunctional monomer extensively utilized in polymer chemistry. chemimpex.comwikipedia.org Its two acyl chloride groups are prime sites for nucleophilic attack, making it an ideal building block for various polymeric structures through condensation polymerization. blogspot.comlibretexts.org In these reactions, this compound molecules link with other difunctional monomers, such as diamines or diols, to form long polymer chains, eliminating a small molecule like hydrogen chloride (HCl) in the process. libretexts.orgchemrevise.org This reactivity allows for the synthesis of commercially important polymers like polyamides and polyesters. chemimpex.comgauthmath.com

The eight-carbon backbone of the suberoyl group, with its six methylene units ((CH₂)₆), imparts flexibility and specific physical properties to the resulting polymer. sigmaaldrich.com The versatility of this compound is demonstrated in its application in various polymerization techniques, including interfacial polymerization, to create thin polymer films and membranes. wikipedia.orgnih.gov

Polyamide Synthesis

The reaction between a diacyl chloride, such as this compound, and a diamine is a fundamental method for synthesizing polyamides. libretexts.orgsavemyexams.com Each acyl chloride group on the this compound molecule reacts with an amine group from the diamine monomer, forming a stable amide linkage (–CONH–). blogspot.com This step-growth polymerization proceeds as the monomers condense, splitting out HCl and creating a long-chain polyamide. libretexts.org

Polyamides synthesized using this compound can be considered a type of nylon. The specific properties of the resulting nylon depend on the chemical structure of the diamine co-monomer. For instance, the reaction with aliphatic diamines like 1,6-hexanediamine results in flexible polyamides, while aromatic diamines can produce polymers with enhanced rigidity and thermal stability. blogspot.comsavemyexams.com

Table 1: Examples of Polyamides Derived from this compound

Co-monomer Polymer Type Key Characteristics
1,2-Diaminoethane Polyamide Forms a linear polymer chain via amide linkages. gauthmath.com
1,6-Hexanediamine Polyamide (Nylon) Creates a classic nylon structure through condensation. libretexts.orgyoutube.com

Polyester (B1180765) Synthesis

Analogous to polyamide formation, this compound is a key reagent in the synthesis of polyesters. chemimpex.com In this process, it is polycondensed with diols (compounds containing two hydroxyl groups). The reaction occurs between the acyl chloride groups of this compound and the hydroxyl groups of the diol, forming ester linkages (–COO–) and eliminating HCl. chemrevise.org

The use of a highly reactive diacyl chloride like this compound, rather than the corresponding dicarboxylic acid (suberic acid), allows the polymerization to proceed rapidly and often to completion without the need for a catalyst. chemrevise.org This method is advantageous for producing high-molecular-weight polyesters. Research has shown its use in creating specialized polymeric structures, such as macrocyclic polyesters, by reacting it with specific organotin-based diols. colab.ws

Table 2: Research Findings on Polyesters from this compound

Co-monomer Polymerization Conditions Resulting Polymer Architecture Research Focus
2,2-Dibutyl-2-stanna-1,3-dioxepane Bulk polycondensation at 80 °C colab.ws Macrocyclic polyesters colab.ws Investigating the ratio of polycondensation vs. cyclization steps. colab.ws

Cross-linking and Surface Modification

Beyond creating linear polymers, this compound serves as an effective cross-linking agent. wikipedia.org Its ability to react with functional groups like amines and alcohols allows it to form bridges between existing polymer chains. chemimpex.com A notable application is the cross-linking of chitosan (B1678972), a naturally occurring biopolymer. When used to treat chitosan membranes, this compound enhances their structural integrity and durability. wikipedia.orgpharmaffiliates.com

Furthermore, this compound is employed for the surface modification of other polymers. By introducing the suberoyl group onto a polymer surface, properties such as adhesion and compatibility with other materials can be significantly improved, which is particularly valuable in the development of advanced coatings and adhesives. chemimpex.com

Applications of Suberoyl Chloride in Polymer Science and Engineering

Controlled Synthesis of Polymeric Materials

The precise structure of suberoyl chloride enables its use as a monomer in step-growth polymerization, a process that allows for the controlled synthesis of various polymeric materials. By reacting with complementary bifunctional monomers, such as diols or diamines, it forms the backbone of polyesters and polyamides, respectively.

Polyester (B1180765) Synthesis and Structural Control

The synthesis of polyesters can be achieved through the reaction of a diacyl chloride with a diol. scienceinfo.comchemrevise.org In this polycondensation reaction, this compound can react with various diols (e.g., 1,4-butanediol) to form polyester chains. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of the diol attack the electrophilic carbonyl carbons of this compound, leading to the formation of ester linkages and the elimination of hydrogen chloride (HCl) as a byproduct. chemrevise.org

The incorporation of the suberoyl unit into the polyester backbone introduces a flexible aliphatic segment of eight carbons. This structural feature significantly influences the polymer's properties by:

Increasing Flexibility: The long methylene (B1212753) chain reduces the rigidity of the polymer backbone, leading to lower glass transition temperatures and increased elasticity compared to polyesters synthesized from more rigid diacyl chlorides like terephthaloyl chloride.

Controlling Crystallinity: The flexible suberoyl segment can disrupt chain packing and reduce the degree of crystallinity, which in turn affects the material's mechanical strength, transparency, and melting point.

Research has demonstrated the polycondensation of this compound with organometallic diol equivalents, such as 2,2-dibutyl-2-stanna-1,3-dioxepane, to produce macrocyclic polyesters. colab.ws This controlled approach highlights the utility of this compound in synthesizing polyesters with specific, non-linear architectures. colab.ws

Polyamide Synthesis and Properties

This compound is a key monomer for the synthesis of specific types of polyamides, often referred to as nylons. libretexts.org The most common method is interfacial polymerization, where a solution of this compound in an organic solvent is brought into contact with an aqueous solution of a diamine. scribd.comblogspot.com The polymerization occurs rapidly at the interface between the two immiscible liquids.

For example, the reaction between this compound and a six-carbon diamine, such as 1,6-hexanediamine, produces Nylon 6,8. The "6,8" designation indicates the number of carbon atoms in the diamine and diacyl chloride monomers, respectively. The reaction forms robust amide linkages with the elimination of HCl, which is typically neutralized by a base added to the aqueous phase. libretexts.orglibretexts.org

The properties of the resulting polyamide are directly influenced by the this compound monomer:

Flexibility and Lower Melting Point: The eight-carbon aliphatic chain of this compound provides greater flexibility to the polymer chain compared to nylons made with shorter-chain diacids (like adipoyl chloride in Nylon 6,6). This results in a lower melting point and reduced stiffness.

Hydrophobicity: The long hydrocarbon segment contributes to lower moisture absorption compared to nylons with a higher density of polar amide groups.

This controlled synthesis allows for the production of polyamides with a specific balance of mechanical strength, flexibility, and chemical resistance. libretexts.org

Copolyester and Copolymer Design Strategies

This compound is a valuable comonomer for designing copolyesters and other copolymers with finely tuned properties. By incorporating this compound along with other diacyl chlorides into a polymerization reaction, chemists can manipulate the final polymer's characteristics.

For instance, in the synthesis of aromatic polyesters, which are known for their rigidity and high thermal stability, this compound can be introduced as a comonomer alongside aromatic diacyl chlorides like isophthaloyl chloride or terephthaloyl chloride. derpharmachemica.com The inclusion of the flexible suberoyl units disrupts the rigid, regular structure of the wholly aromatic polyester. This strategy is employed to:

Enhance Solubility: The less regular polymer structure prevents tight chain packing, making the resulting copolyester more soluble in common organic solvents.

Improve Processability: The reduction in crystallinity and melting point makes the copolymer easier to process using techniques like melt extrusion or injection molding.

Modify Mechanical Properties: The introduction of flexible aliphatic segments can increase the toughness and impact strength of the material, moving it from a rigid, brittle polymer to a more ductile one.

Similar strategies are applicable in polyamide synthesis, where this compound can be copolymerized with other diacid chlorides to create copolyamides with a desired balance of stiffness, thermal resistance, and flexibility.

Polymeric Cross-linking and Network Formation

Beyond its role as a chain-building monomer, the bifunctional reactivity of this compound makes it an effective cross-linking agent. It can form covalent bonds between existing polymer chains, converting linear or branched polymers into a three-dimensional network. This network structure dramatically alters the material's properties, enhancing its mechanical strength, thermal stability, and resistance to solvents.

Cross-linking of Natural Polymers (e.g., Chitosan)

This compound has been successfully used as a cross-linking agent to modify natural polymers, most notably chitosan (B1678972). nih.gov Chitosan, a polysaccharide derived from chitin, possesses reactive primary amine and hydroxyl groups that can react with the acyl chloride groups of this compound. nih.govresearchgate.net This reaction creates ester and amide linkages that bridge different chitosan chains, forming a stable network. nih.gov

Research on the cross-linking of N-phthaloyl acylated chitosan with this compound has shown that this modification significantly improves the properties of chitosan membranes. nih.govresearchgate.net The introduction of the long, flexible this compound chain not only creates a three-dimensional network but also imparts flexibility to the resulting membrane. nih.gov The degree of cross-linking can be precisely controlled by adjusting the amount of this compound used. researchgate.net

Studies have demonstrated that increasing the cross-linking density leads to:

Improved Mechanical Properties: The networked structure enhances the tensile strength and malleability of the membranes. nih.gov

Increased Hydrophobicity: The consumption of polar hydroxyl groups and the introduction of hydrocarbon chains reduce the material's affinity for water. nih.gov

Controlled Permeability: The cross-linked network restricts the motion of solutes, allowing for the regulation of controlled-release properties for various compounds. nih.govresearchgate.net

However, excessive cross-linking can lead to poor permeability, indicating that properties can be optimized for specific applications by tuning the cross-linking degree. nih.govresearchgate.net

Cross-linking Density (%)Effect on Water RetentionMechanical & Permeability Impact
0HighNative film-forming ability
2.9ReducedImproved mechanical properties and controlled permeability
4.4Further ReducedProperties continue to improve with moderate cross-linking
5.9Significantly ReducedBalance of strength and controlled release
7.4LowestExcessive cross-linking can lead to poor permeability
Data synthesized from studies on N-phthaloyl acylated chitosan membranes cross-linked with this compound. nih.govresearchgate.net

Cross-linking of Synthetic Polymer Systems

This compound is also an effective cross-linker for synthetic polymers that contain reactive functional groups such as hydroxyl (-OH) or amine (-NH2) groups. The fundamental mechanism involves the reaction of these nucleophilic groups with the two acyl chloride ends of the this compound molecule, forming stable covalent bridges between polymer chains.

A prominent example is the cross-linking of poly(vinyl alcohol) (PVA), a water-soluble polymer widely used in hydrogels and films. nih.govnih.govresearchgate.net The abundant hydroxyl groups on the PVA backbone readily react with this compound to form ester linkages. This process transforms the soluble PVA into an insoluble, three-dimensional hydrogel network. researchgate.net The extent of this cross-linking directly influences the properties of the resulting material.

Key findings from research on cross-linking PVA with aliphatic diacids (like suberic acid, the precursor to this compound) include:

Enhanced Thermal Stability: Cross-linked PVA shows a higher decomposition temperature compared to the neat polymer. researchgate.net

Controlled Swelling: The network structure limits the uptake of water, preventing the polymer from dissolving and allowing for controlled swelling behavior, which is crucial for applications like drug delivery vehicles. nih.govpvamu.edu

Improved Mechanical Strength: The formation of a covalent network significantly increases the tensile strength of PVA films. researchgate.net

The flexible, aliphatic nature of the suberoyl cross-linker is more effective in enhancing the mechanical properties of PVA compared to more rigid aromatic cross-linkers. researchgate.net This strategy allows for the creation of robust, stable PVA-based materials tailored for applications requiring controlled interaction with aqueous environments. nih.govresearchgate.net

Surface Modification of Polymeric Substrates via this compound

Surface modification of polymeric substrates is a critical process for tailoring the surface properties of a material without altering its bulk characteristics. mdpi.com Techniques such as surface graft polymerization are employed to introduce specific functionalities, improve biocompatibility, or alter surface energy. nih.gov Grafting methods are generally categorized into "grafting-to", "grafting-from", and "grafting-through" approaches, which involve attaching polymer chains covalently to a substrate surface. nih.gov

The "grafting-to" method involves synthesizing a polymer with reactive end-groups and then attaching these pre-formed chains onto a complementary reactive surface. youtube.com In this context, a bifunctional cross-linker like this compound can serve as a molecular bridge. For instance, a polymeric substrate could first be functionalized to introduce surface groups like amines (-NH₂) or hydroxyls (-OH). Subsequently, this activated surface can be reacted with this compound. One of the acyl chloride groups of this compound reacts with the surface, covalently bonding the molecule to the substrate while leaving the second acyl chloride group at the other end of the eight-carbon chain available for further reaction. wikipedia.org A pre-formed polymer containing terminal amine or hydroxyl groups can then be introduced, reacting with the free acyl chloride group on the surface to complete the graft.

This strategy allows for the permanent anchoring of a secondary polymer layer, effectively modifying the substrate's surface properties. rsc.org The long, flexible chain of the suberoyl moiety can also impart a degree of spatial separation between the substrate and the grafted polymer, which can be advantageous in certain applications. This approach provides a versatile tool for surface functionalization, enabling the creation of complex, layered polymer structures with precisely controlled surface chemistries. nih.gov

Advanced Polymeric Materials for Controlled Release Systems

The development of advanced polymeric materials is central to the creation of effective controlled-release systems, which are designed to deliver active agents like agrochemicals to a target environment at a predetermined rate and duration. nih.gov this compound is utilized in the synthesis of such materials, particularly in creating cross-linked polymer networks that can encapsulate and moderate the release of active compounds. nih.govresearchgate.net

Design of Controlled Agro-chemical Delivery Systems

In agriculture, controlled-release formulations are essential for improving the efficiency of fertilizers and pesticides, minimizing environmental pollution from leaching and volatilization, and reducing economic losses. nih.govrsc.org Polymeric materials, especially those derived from biodegradable sources like chitosan, are excellent candidates for these delivery systems. uwaterloo.ca

This compound plays a crucial role as a cross-linking agent in tailoring these polymers for agrochemical delivery. nih.gov By cross-linking chitosan derivatives, this compound helps to form a stable membrane or hydrogel matrix that can encapsulate agrochemicals. nih.govresearchgate.net The release of the encapsulated agent is governed by diffusion through the polymer network. researchgate.net The density of this network, which is controlled by the concentration of this compound used during fabrication, determines the release rate. nih.govresearchgate.net

Research has shown that chitosan membranes cross-linked with this compound can effectively control the release of a plant growth regulator (naphthylacetic acid) and various pesticides. nih.govresearchgate.net A higher degree of cross-linking results in a more tortuous path for the agrochemical to diffuse through, leading to a slower and more sustained release profile. nih.govresearchgate.net This tunable release mechanism allows for the design of customized delivery systems that match the specific needs of a crop over its growth cycle, thereby enhancing agricultural sustainability. institutoidv.org

Engineering of Polymeric Nanocarriers for Nutrient Release

Efficient delivery of essential nutrients to plants is a fundamental goal in agriculture. nih.gov Polymeric nanocarriers offer a promising solution for the targeted and controlled release of both macronutrients (N, P, K) and micronutrients (Zn, Cu). mdpi.com These carriers can be engineered to protect the nutrients from premature degradation or loss and to release them in response to specific environmental triggers or over an extended period. mdpi.com

Chitosan-based materials, when cross-linked with this compound, form matrices that are highly effective for the controlled release of plant nutrients. nih.govresearchgate.net The cross-linking process creates a three-dimensional network structure within the chitosan membrane. nih.gov The mesh size and hydrophobicity of this network can be precisely adjusted by varying the amount of this compound, which in turn regulates the diffusion rate of encapsulated nutrients. nih.govmdpi.com

Studies have demonstrated that as the cross-linking density of sueroyl chloride-modified chitosan membranes increases, the permeability to nutrients like urea, phosphorus, and potassium decreases in a controlled manner. nih.gov This allows for the engineering of membranes that can release nutrients slowly and steadily, ensuring a prolonged supply to the plant roots and minimizing the loss of fertilizer to the surrounding environment. nih.govmdpi.com This approach of using this compound to engineer the structure of biopolymer carriers is a significant advancement in creating efficient and environmentally friendly nutrient delivery systems for modern agriculture. nih.gov

Biological and Pharmaceutical Research Applications of Suberoyl Chloride and Its Derivatives

Development of Pharmaceutical Agents and Intermediates

Suberoyl chloride is a valuable reagent in organic synthesis, particularly for creating esters and amides that form the basis of many pharmaceutical compounds. chemimpex.com Its ability to introduce the eight-carbon suberoyl backbone into molecules is leveraged by researchers to synthesize compounds with improved stability and efficacy. chemimpex.com

A notable application of this compound is in the synthesis of hybrid compounds for cancer research. For instance, it is used as a reagent to create hydroxyferrocifen hybrids, which have demonstrated antiproliferative activity against triple-negative breast cancer cells. pharmaffiliates.comwikipedia.org Furthermore, its role as a cross-linking agent for materials like chitosan (B1678972) membranes highlights its utility in improving the integrity of biomedical materials. pharmaffiliates.comwikipedia.org

Histone Deacetylase (HDAC) Inhibitors

Histone deacetylase (HDAC) inhibitors are a significant class of therapeutic agents, primarily investigated for their anticancer properties. nih.gov These inhibitors interfere with HDAC enzymes, which play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. The general molecular architecture of many synthetic HDAC inhibitors comprises three key components: a cap group for surface recognition, a linker region, and a zinc-binding group that interacts with the enzyme's active site. nih.govnih.gov

Vorinostat, also known by its chemical name suberoylanilide hydroxamic acid (SAHA), is a landmark HDAC inhibitor. It was the first in its class to receive approval from the U.S. Food and Drug Administration for the treatment of cutaneous T-cell lymphoma. nih.govresearchgate.net The structure of Vorinostat incorporates the suberoyl moiety as its linker component.

The success of Vorinostat has spurred the development of numerous analogues. In this research, the suberoyl linker is often retained while the phenyl cap group is substituted with other chemical entities, such as various azaheterocycles, to explore new interactions with the HDAC enzyme surface. nih.gov

Drug Chemical Name Mechanism of Action Significance
VorinostatSuberoylanilide hydroxamic acid (SAHA)Histone Deacetylase (HDAC) InhibitorFirst FDA-approved HDAC inhibitor for cancer therapy. nih.govresearchgate.net

The efficacy of HDAC inhibitors like Vorinostat is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial for optimizing these inhibitors and designing new, more potent analogues. The typical pharmacophore model for these inhibitors consists of a cap group, a linker, and a zinc-binding group (ZBG). nih.gov

Zinc-Binding Group (ZBG): In Vorinostat, the hydroxamic acid moiety serves as the ZBG, chelating the essential zinc ion in the catalytic site of the HDAC enzyme, thereby inhibiting its function. nih.gov

Linker: The suberoyl group acts as the linker, a hydrophobic chain that connects the cap group to the ZBG and occupies a channel in the enzyme's active site. nih.gov The length and composition of this linker are critical determinants of inhibitory activity. nih.gov

Cap Group: The phenyl group in Vorinostat is the cap group, which interacts with residues at the rim of the enzyme's active site tunnel. nih.gov

Research has demonstrated that modifications to the cap group can significantly influence the inhibitor's potency and selectivity. nih.gov For example, replacing the phenyl ring with different heterocyclic structures has led to the discovery of new analogues with potent HDAC inhibitory effects. nih.gov An indazole derivative of SAHA, which maintains the suberoyl linker, showed inhibitory activity against HDAC1, HDAC2, and HDAC8 that was comparable to or slightly better than Vorinostat itself. nih.gov

Pharmacophore Component Function in HDAC Inhibition Example in Vorinostat (SAHA)
Zinc-Binding Group (ZBG)Chelates the zinc ion in the enzyme's active site. nih.govHydroxamic acid
LinkerSpans the active site channel, connecting the other two components. nih.govSuberoyl group
Cap GroupInteracts with the surface of the enzyme at the entrance of the active site. nih.govPhenyl group

Antimicrobial and Antibacterial Activities of this compound Derivatives

Beyond oncology, derivatives of this compound are being explored for their potential to combat microbial infections. Researchers have synthesized novel heterocyclic compounds using this compound as a foundational scaffold. scispace.com

In one study, this compound was first reacted with 4-amino acetophenone. The resulting intermediate was then used to create chalcone derivatives, which were subsequently cyclized with reagents like urea, thiourea, and phenyl hydrazine to yield a series of diverse heterocyclic molecules. scispace.com

These newly synthesized compounds were evaluated for their antimicrobial properties against pathogenic microbes. The in vitro screening revealed that a majority of the tested derivatives possessed moderate to strong activity against the bacteria Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), as well as the fungus Candida albicans. scispace.com Certain compounds in the series demonstrated antimicrobial efficacy that was comparable or superior to the reference drugs used in the study, indicating the potential of this compound-based structures as a template for developing new antimicrobial agents. scispace.com

Applications in Drug Delivery Systems

The unique chemical properties of this compound also lend themselves to the development of sophisticated drug delivery systems. Its ability to participate in polymerization reactions makes it a useful monomer for creating functional polymers designed to carry therapeutic payloads.

The therapeutic promise of messenger RNA (mRNA) is vast, but its clinical application hinges on the development of safe and effective delivery vehicles that can protect the fragile mRNA molecule and transport it into target cells. nih.govupenn.edu Polymeric nanoparticles are one class of non-viral vectors being extensively investigated for this purpose.

This compound has been utilized in the combinatorial synthesis of large libraries of functional polyesters designed for mRNA delivery. nih.gov In a significant study, a library of 1200 different polyesters was created to investigate how hydrophobic characteristics of the polymer backbone influence the properties and efficacy of mRNA-loaded nanoparticles (polyplexes). nih.gov

From this extensive screening, a specific polyester (B1180765), identified as PE4K-A17-0.2C8, which was synthesized using this compound as one of the monomers, emerged as a highly effective carrier for delivering mRNA to the lungs in mice. nih.govmdpi.com This research also showed that the organ-selective targeting of the mRNA delivery system could be fine-tuned by altering the chemical structure of the polyester, including the length of the alkyl chain contributed by the diacyl chloride component. nih.govmdpi.com

Small Interfering RNA (siRNA) Delivery Vehicles

The therapeutic potential of small interfering RNA (siRNA) is vast, offering the ability to silence specific genes involved in a wide range of diseases. However, the effective delivery of siRNA molecules to their target cells remains a significant hurdle. nih.govnih.gov Naked siRNA is susceptible to degradation by nucleases in the bloodstream and, due to its size and negative charge, cannot efficiently cross cell membranes. liposomes.canih.gov To overcome these barriers, various delivery systems, particularly lipid-based nanocarriers, have been developed to protect the siRNA and facilitate its cellular uptake. nih.govnih.govmdpi.com

The construction of these delivery vehicles often involves the use of bifunctional linkers to connect different components, such as hydrophilic polymers and hydrophobic lipids, to create amphiphilic molecules capable of self-assembling into nanoparticles that encapsulate siRNA. google.com this compound, with its eight-carbon aliphatic chain (-(CH₂)₆-) capped by a reactive acyl chloride group at each end, serves as a valuable tool in this context. Its structure allows it to covalently link two different molecules, making it a suitable reagent for the synthesis of components for these delivery systems.

For instance, this compound can be used to synthesize novel cationic or ionizable lipids. These lipids are crucial components of lipid nanoparticles (LNPs), which are among the most clinically advanced systems for siRNA delivery. liposomes.ca The general strategy involves reacting this compound with molecules containing amine or hydroxyl groups to form stable amide or ester bonds. This could involve linking a hydrophobic tail (like a long-chain alkyl group) to a hydrophilic head group, or polymerizing materials to form a nanocarrier shell. While specific examples detailing the use of this compound in commercially developed siRNA delivery platforms are not extensively documented in publicly available literature, its chemical properties are well-suited for the synthetic strategies employed in this field. The length of the this compound linker can also influence the physicochemical properties and, consequently, the biological activity and distribution of the siRNA conjugate. nih.govresearchgate.net

Table 1: Potential Roles of this compound in siRNA Delivery Vehicle Synthesis

Component SynthesizedRole of this compoundDesired Outcome
Amphiphilic CopolymersActs as a linker to connect hydrophobic and hydrophilic blocks.Formation of stable micelles or nanoparticles for siRNA encapsulation.
Novel Cationic LipidsForms the backbone or linker connecting the lipid tail and the cationic head group.Efficient complexation with negatively charged siRNA and facilitates endosomal escape.
Bio-conjugatesLinks siRNA or a carrier molecule to a targeting ligand.Targeted delivery to specific cell types, increasing efficacy and reducing off-target effects.

Targeted Delivery of Anticancer Therapeutics

A primary challenge in cancer chemotherapy is the lack of specificity of cytotoxic drugs, which often damage healthy cells and cause severe side effects. Targeted drug delivery aims to concentrate therapeutic agents at the tumor site, enhancing their efficacy while minimizing systemic toxicity. nih.goveurekaselect.com This can be achieved by conjugating anticancer drugs to targeting moieties (like antibodies or ligands) or encapsulating them in nanocarriers that preferentially accumulate in tumors. Bifunctional linkers are critical in these systems, connecting the drug to the carrier or targeting molecule. nih.govnih.gov

This compound has been explicitly identified as a key reagent in the synthesis of novel anticancer compounds. A notable example is its use in creating hydroxyferrocifen hybrid compounds. wikipedia.org These compounds have demonstrated significant antiproliferative activity against triple-negative breast cancer cells, a particularly aggressive form of breast cancer. wikipedia.org In this synthesis, this compound acts as a linker, connecting different pharmacophores to create a hybrid molecule with enhanced therapeutic properties.

The principle of using this compound as a linker extends to the development of Antibody-Drug Conjugates (ADCs). ADCs are a powerful class of anticancer therapeutics where a potent cytotoxic payload is attached to a monoclonal antibody that targets a specific antigen on cancer cells. nih.govnih.gov The linker's role is paramount; it must be stable in circulation but allow for the release of the active drug once inside the target cancer cell. researchgate.net The suberoyl group, with its stable eight-carbon chain, can form part of a non-cleavable linker, where the drug is released upon lysosomal degradation of the entire antibody-linker-drug complex. Alternatively, it can be incorporated into more complex, cleavable linker systems.

Table 2: Research Findings on this compound in Anticancer Therapeutics

ApplicationCompound/SystemRole of this compoundKey Finding
Synthesis of Hybrid DrugsHydroxyferrocifen HybridsReagent/linker in synthesis.Resulting compounds show antiproliferative activity against triple-negative breast cancer cells. wikipedia.org
Antibody-Drug Conjugates (ADCs)Potential Linker ComponentForms the spacer between the antibody and the cytotoxic payload.Provides a stable connection, crucial for the ADC's therapeutic index. nih.govnih.govresearchgate.net
Polymer-Drug ConjugatesN/ACross-linking agent for polymer matrix or linker for drug attachment.Can be used to create biodegradable nanocarriers for sustained drug release at the tumor site.

Role in Biochemical Pathway Elucidation

Enzyme Interaction Studies

Understanding the structure, function, and interactions of enzymes is fundamental to biochemistry and drug discovery. Chemical cross-linking is a powerful technique used to study these aspects. nih.govmdpi.com Cross-linking agents are molecules with two or more reactive ends that can covalently link amino acid residues on protein surfaces. mdpi.com This process can stabilize protein structures, "freeze" transient protein-protein interactions for analysis, and be used to create immobilized enzyme systems for biotechnological applications. nih.govresearchgate.net

This compound is an effective bifunctional cross-linking agent. Its two acyl chloride groups react readily with nucleophilic side chains of amino acids, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable amide bonds. The eight-carbon spacer arm of this compound holds the linked residues at a defined distance, providing valuable structural information about the proximity of different parts of a protein or different subunits within a protein complex.

This technique is particularly useful for:

Quaternary Structure Analysis: Determining the arrangement of subunits in a multi-protein complex. By treating the complex with this compound and analyzing the resulting cross-linked products via techniques like SDS-PAGE and mass spectrometry, researchers can identify which subunits are in close proximity.

Mapping Protein Interfaces: Identifying the specific regions of interaction between two proteins.

Enzyme Immobilization: Creating Cross-Linked Enzyme Aggregates (CLEAs). CLEAs are produced by precipitating an enzyme and then cross-linking the resulting physical aggregates. mdpi.comresearchgate.net This method is simple and creates robust, carrier-free immobilized enzymes with high stability, which are useful in industrial biocatalysis and biosensor development. mdpi.comnih.gov this compound can be used as the cross-linking agent in CLEA preparation, analogous to more commonly used reagents like glutaraldehyde. nih.govmdpi.com

Modulation of Metabolic Pathways

Metabolic pathways are intricate networks of enzyme-catalyzed reactions essential for life. The ability to modulate these pathways—by either inhibiting or activating specific enzymes—is central to therapeutic intervention and metabolic engineering. nih.govnih.gov The elucidation of these pathways often relies on the use of specific chemical probes or inhibitors to perturb the system and observe the consequences. nih.govmdpi.com

While direct examples of this compound itself modulating metabolic pathways are scarce, its derivatives represent a platform for creating targeted enzyme inhibitors. The suberic acid scaffold can be functionalized to create molecules that mimic the substrate or an allosteric regulator of a target enzyme, thereby acting as a competitive or non-competitive inhibitor.

The synthetic strategy involves using this compound as a starting material to build more complex molecules. For example, the two acyl chloride groups can be reacted with different amines, alcohols, or other nucleophiles to create a library of disubstituted suberamide or suberate ester derivatives. These derivatives can then be screened for their ability to inhibit a specific enzyme within a metabolic pathway of interest. For instance, if a particular enzyme has two adjacent binding pockets, a suberoyl-based inhibitor could be designed to span both pockets, potentially leading to high affinity and specificity. The development of such inhibitors is a key strategy in drug discovery, for example, in creating drugs that target enzymes in cancer metabolism or in the pathways of pathogenic microbes. nih.gov

Catalytic Strategies in Suberoyl Chloride Chemistry

Phase-Transfer Catalysis in Polycondensation Reactions Involving Suberoyl Chloride

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in separate immiscible phases, typically an aqueous and an organic phase. In the context of this compound chemistry, PTC is particularly relevant to interfacial polycondensation reactions, where this compound is dissolved in an organic solvent and a comonomer, such as a diamine or a diol, is dissolved in an aqueous phase. researchgate.net

The phase-transfer catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the aqueous reactant across the phase boundary into the organic phase where the reaction with this compound occurs. operachem.com For instance, in the polycondensation of this compound with a diol, the diol is first deprotonated by a base (like sodium hydroxide) in the aqueous phase to form a more reactive alkoxide anion. The phase-transfer catalyst (Q⁺X⁻) then exchanges its counter-ion (X⁻) for the alkoxide anion (⁻O-R-O⁻) and transports it into the organic phase as an ion pair (Q⁺)₂[⁻O-R-O⁻]. This ion pair is more soluble in the organic medium and the alkoxide is highly reactive, readily attacking the electrophilic carbonyl carbons of this compound to propagate the polymer chain. princeton.edubiomedres.us

The advantages of using PTC in this context include milder reaction conditions, faster reaction rates, and the ability to use inexpensive inorganic bases. biomedres.us The choice of catalyst is critical; its structure must balance aqueous and organic solubility to effectively shuttle anions across the interface. operachem.com

ComponentRole in PTC PolycondensationExample
Organic Phase Dissolves the this compound.Dichloromethane, Toluene, Heptane researchgate.netoperachem.com
Aqueous Phase Dissolves the comonomer (e.g., diol, diamine) and a base.Water
This compound Monomer in the organic phase.ClCO(CH₂)₆COCl
Comonomer Monomer in the aqueous phase.1,8-Octanediamine, Ethylene Glycol
Base Deprotonates the comonomer to increase its nucleophilicity.Sodium Hydroxide (NaOH)
Phase-Transfer Catalyst Transports the anionic comonomer into the organic phase.Tetrabutylammonium bromide, Benzyltriethylammonium chloride biomedres.us

Lewis Acid Catalysis in this compound Transformations

Lewis acids are electron-pair acceptors that play a pivotal role in enhancing the electrophilicity of this compound, thereby catalyzing a range of transformations. mdpi.com The most prominent application is in Friedel-Crafts acylation reactions, where this compound can be used to bridge two aromatic rings or to acylate a single aromatic compound at two positions, depending on the stoichiometry. sigmaaldrich.comwikipedia.org

In a typical Friedel-Crafts reaction, a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), coordinates to one of the chlorine atoms of this compound. masterorganicchemistry.comthermofisher.com This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly electrophilic acylium ion. This acylium ion is then attacked by an electron-rich aromatic ring in an electrophilic aromatic substitution reaction. sigmaaldrich.com Since this compound is a bifunctional molecule, this process can occur at both ends of the chain, leading to the formation of diketones that can serve as precursors to more complex molecules. A stoichiometric amount of the Lewis acid is often required because the resulting ketone product can form a stable complex with the catalyst, deactivating it. organic-chemistry.org

Lewis acids also catalyze polyesterification reactions between this compound and diols. The Lewis acid activates the acyl chloride by coordinating to the carbonyl oxygen, increasing the positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of the diol. mdpi.compreprints.org This approach can be more efficient than uncatalyzed reactions. nih.gov

Lewis Acid CatalystTypical Transformation with this compoundMechanism of Action
Aluminum Chloride (AlCl₃) Friedel-Crafts AcylationForms a complex with the chlorine atom, promoting the formation of a highly reactive acylium ion. sigmaaldrich.com
Ferric Chloride (FeCl₃) Friedel-Crafts AcylationSimilar to AlCl₃, acts as a catalyst to generate the electrophilic acylium ion. masterorganicchemistry.com
Zinc Chloride (ZnCl₂) Esterification / Friedel-Crafts AcylationActivates the carbonyl group for nucleophilic attack by alcohols or arenes. nih.gov
Tin(II) Chloride (SnCl₂) EsterificationCoordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. nih.gov

Emerging Catalytic Approaches for Acyl Chloride Chemistry

While traditional methods remain robust, modern catalysis offers novel strategies for acyl chloride transformations that provide alternative reaction pathways under milder conditions. These emerging approaches are broadly applicable to acyl chlorides and hold significant potential for the chemistry of this compound.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating acyl radicals from acyl chlorides under mild conditions. nih.gov This strategy overcomes the high reduction potential of many acyl chlorides that makes them unsuitable for traditional single-electron transfer (SET) activation. rsc.org In one approach, a nucleophilic organic catalyst (such as a dithiocarbamate (B8719985) anion) reacts with the acyl chloride to form an intermediate with a weak bond that can be cleaved by low-energy photons (e.g., blue LEDs) to generate an acyl radical. rsc.org This acyl radical can then participate in various carbon-carbon bond-forming reactions, such as Giese additions to electron-poor olefins. rsc.orgresearchgate.net This methodology could potentially be applied to this compound to generate diradical species for radical polymerization or cyclization reactions.

Organocatalysis: Nucleophilic catalysis, often employing tertiary amines or N-heterocyclic carbenes, represents another important strategy. Pyridine, for example, can react with an acyl chloride to form a highly reactive quaternary acylammonium salt. wikipedia.org This intermediate is significantly more electrophilic than the parent acyl chloride and is more susceptible to attack by weak nucleophiles like alcohols. This catalytic cycle allows for rapid acylation reactions under mild conditions. For a diacyl chloride like this compound, this could facilitate more efficient polyesterification or polyamidation processes.

Organometallic Catalysis: The use of specific organometallic reagents can control the reactivity of acyl chlorides. While highly reactive Grignard reagents typically react with acyl chlorides twice to yield tertiary alcohols, less reactive organocuprates (Gilman reagents) react only once, allowing for the synthesis of ketones. chemistrysteps.comyoutube.com This selective reactivity could be exploited with this compound to synthesize keto-esters or diketones by reacting it with an organocuprate in the presence of an alcohol or another nucleophile.

Catalytic ApproachPrinciplePotential Application for this compound
Visible-Light Photoredox Catalysis Generation of acyl radicals from acyl chlorides via photocatalytic cycles under mild conditions. nih.govFormation of diradical intermediates for novel polymerization or cyclization reactions.
Nucleophilic Organocatalysis Activation of the acyl chloride by forming a highly reactive intermediate (e.g., acylammonium salt). wikipedia.orgEnhanced rates and milder conditions for polyesterification and polyamidation.
Organocuprate (Gilman) Reagents Selective mono-acylation to form ketones, avoiding over-reaction to alcohols. chemistrysteps.comControlled synthesis of complex diketones or keto-acid derivatives.

Future Directions and Emerging Research Avenues for Suberoyl Chloride

Suberoyl chloride, a bifunctional acyl chloride, is a versatile chemical intermediate whose reactivity is being harnessed in a growing number of advanced scientific fields. Traditionally used in polymer synthesis, its unique properties are paving the way for novel applications in materials science, medicine, and sustainable chemistry. This article explores the emerging research directions for this compound, focusing on its integration into multifunctional systems, the role of computational chemistry in understanding its reactivity, the development of sustainable production methods, and the expansion of its biomedical applications.

Q & A

Q. What are the standard synthetic routes for suberoyl chloride, and how can purity be validated?

this compound is typically synthesized via the reaction of suberic acid (octanedioic acid) with thionyl chloride (SOCl₂) under reflux conditions. Key steps include:

  • Handling : Store under inert gas (argon) due to moisture sensitivity.

Q. How should researchers address inconsistencies in spectroscopic data during characterization?

Discrepancies in NMR or IR spectra may arise from residual solvents, incomplete reactions, or side products. Mitigation strategies include:

  • Repeat analysis with fresh samples and standardized solvent systems (e.g., deuterated chloroform for NMR).
  • Supplementary techniques : Cross-validate with elemental analysis or mass spectrometry .
  • Documentation : Report all experimental conditions (e.g., solvent, temperature) to enable reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors generated during reactions.
  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Spill management : Neutralize spills with sodium bicarbonate or inert adsorbents .

Advanced Research Questions

Q. How does this compound enhance controlled-release properties in polymer matrices, and what experimental metrics validate this?

this compound acts as a crosslinker in polymers like chitosan, forming ester bonds that slow drug release. Key validation methods:

Q. What mechanistic insights explain this compound’s role in synthesizing histone deacetylase (HDAC) inhibitors?

this compound derivatives like suberoyl bis-hydroxamic acid (SBHA) chelate zinc ions in HDAC active sites, inhibiting enzymatic activity. Experimental approaches:

  • Enzyme assays : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylated lysine derivatives) .
  • Molecular docking : Simulate SBHA-HDAC interactions using software like AutoDock to identify binding motifs .
  • Cellular studies : Validate efficacy in cancer cell lines via MTT assays (e.g., IC₅₀ = 10 μM in carcinoid cells) .

Q. How can researchers resolve contradictions in reactivity data between this compound and nucleophiles?

Apparent contradictions (e.g., variable yields in amidation) may stem from steric effects or solvent polarity. Strategies:

  • Systematic screening : Test solvents (DMF vs. THF), bases (triethylamine vs. pyridine), and temperatures.
  • Kinetic studies : Use in-situ IR to monitor reaction progress and identify intermediates .
  • Computational modeling : Calculate activation energies for competing pathways (e.g., amidation vs. hydrolysis) using DFT .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound’s effects in multi-variable experiments?

  • Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., concentration, temperature).
  • Error analysis : Report standard deviations (SD) for triplicate trials and apply ANOVA to determine significance (p < 0.05) .
  • Data visualization : Present results in scatter plots with error bars or 3D response surface diagrams .

Q. How should researchers document synthetic procedures to ensure reproducibility?

Follow journal guidelines such as:

  • Detailed descriptions : Include reaction times, purification steps, and equipment specifications (e.g., rotary evaporator settings) .
  • Supplementary files : Provide NMR spectra, chromatograms, and raw data in supporting information .
  • Ethical reporting : Disclose any modifications to established protocols .

Tables for Quick Reference

Table 1: Key Analytical Techniques for this compound

TechniqueParametersApplication
¹H NMRδ 2.35 (t, 4H), δ 1.6 (m, 8H)Confirm structure and purity
FT-IR1800 cm⁻¹ (C=O), 600 cm⁻¹ (C-Cl)Detect functional groups
Elemental Analysis%C, %H, %Cl within ±0.3% of theoreticalValidate stoichiometry

Table 2: Common Applications and Metrics

ApplicationKey MetricReference
HDAC inhibitionIC₅₀ = 10 μM in MTT assay

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Suberoyl chloride
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Suberoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.